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Compound of Interest

4-(Methoxymethoxy)phenylboronic
Compound Name:

acid
CAS No.: 162662-27-3
Cat. No.: B062682

Get Quote

Executive Summary

This technical guide outlines the handling, safety, and application protocols for 4-
(Methoxymethoxy)phenylboronic acid (CAS: 162662-27-3). As a bifunctional building block,
this compound features a boronic acid moiety for cross-coupling and a phenol group masked
by a methoxymethyl (MOM) ether.

For the researcher, the critical operational challenge is two-fold:

» Boroxine Equilibrium: Managing the dehydration-hydration equilibrium of the boronic acid to
ensure accurate stoichiometry.

» Orthogonal Stability: Navigating the base-stability of the MOM group during coupling versus
its acid-lability during deprotection and waste disposal.

Part 1: Physicochemical & Safety Matrix

The following data consolidates physical properties with GHS safety standards.
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Parameter Technical Specification

Chemical Name 4-(Methoxymethoxy)phenylboronic acid
CAS Number 162662-27-3

Molecular Formula CsH11BOa4

Molecular Weight 181.98 g/mol

Appearance White to off-white crystalline powder

Soluble in MeOH, EtOH, DMF, DMSO; Sparingly

Solubility ]

soluble in water.
Melting Point 138-142 °C (Decomposes/Dehydrates)

~8.8 (Boronic acid group); MOM group is non-
Acidity (pKa) ( group) grotp

ionizable.

GHS Hazard Classification[1][2]

» Signal Word: WARNING
e H315: Causes skin irritation.[1][2]
e H319: Causes serious eye irritation.[1][2]

o H335: May cause respiratory irritation.[1]

Critical Safety Insight: The Hidden Formaldehyde Risk

While the compound itself is an irritant, the MOM (Methoxymethyl) group presents a latent
hazard. Upon exposure to strong acids (during deprotection or improper waste disposal), the
MOM ether hydrolyzes to release formaldehyde (a known carcinogen) and methanol.

e Protocol: Do not mix this compound with acidic waste streams outside of a fume hood.

» Disposal: Segregate waste streams. Treat acidic aqueous waste containing this compound
as potential formaldehyde generators.
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Part 2: The Boroxine-Boronic Acid Equilibrium[4][5]

Boronic acids are not static molecules; they exist in a dynamic equilibrium with their dehydrated
trimeric anhydrides, known as boroxines. This conversion is driven by thermal energy and
vacuum, and reversed by ambient humidity.

Why this matters: If your sample has partially dehydrated to the boroxine during storage,
weighing based on the monomeric molecular weight (181.98 g/mol ) will result in an excess of
reagent (since the boroxine has a higher boron-to-mass ratio).

Diagram 1: Stoichiometric Equilibrium

The following diagram illustrates the dehydration pathway that alters the effective molecular
weight of the reagent.
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Figure 1: The reversible dehydration of 4-(Methoxymethoxy)phenylboronic acid to its
boroxine trimer. Accurate stoichiometry requires verifying the hydration state via H-NMR or
elemental analysis.

Part 3: Operational Protocols
Storage & Handling

e Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) at 2—8 °C.

o Moisture Control: While moisture reverses boroxine formation, excessive moisture can
promote protodeboronation (cleavage of the C-B bond) over long periods. A desiccator is
recommended to maintain a consistent hydration state.
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e Weighing: Allow the container to equilibrate to room temperature before opening to prevent
condensation.

Experimental Workflow: Suzuki-Miyaura Coupling

The MOM group is stable to base, making this reagent ideal for basic cross-coupling
conditions.

Reagents:

Aryl Halide: 1.0 equiv[3]

Boronic Acid: 1.2 — 1.5 equiv (Excess accounts for potential deboronation)

Catalyst: Pd(dppf)Clz or Pd(PPhs)a (3—5 mol%)

Base: K2COs or Cs2COs (2.0 — 3.0 equiv)

Solvent: Dioxane/Water (4:1) or DMF/Water.

Step-by-Step Methodology:

Inerting: Charge the reaction vessel with the aryl halide, 4-
(Methoxymethoxy)phenylboronic acid, and base. Cycle vacuum/nitrogen 3 times.

Solvation: Add degassed solvent.

Catalysis: Add the Palladium catalyst under a positive pressure of nitrogen.

Reaction: Heat to 80-100 °C. Monitor via TLC/LCMS.

o Note: The MOM group will remain intact.

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SOa.

Deprotection (MOM Removal)

To reveal the free phenol, the MOM group is removed under acidic conditions.
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+ Reagent: 6M HCI or Trifluoroacetic acid (TFA) in DCM.
o Caution: This step generates formaldehyde. Perform strictly in a fume hood.

¢ Quenching: Neutralize with sat. NaHCOs before disposal to prevent off-gassing in waste

containers.

Diagram 2: Reaction & Deprotection Workflow

This flowchart visualizes the orthogonal stability of the MOM group during the synthetic route.
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Figure 2: Synthetic workflow demonstrating the base-stability of the MOM group during
coupling and its subsequent removal under acidic conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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